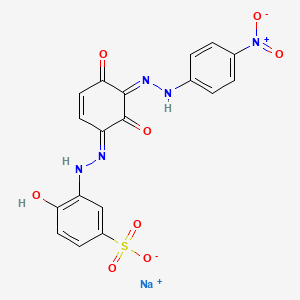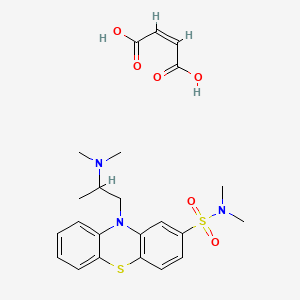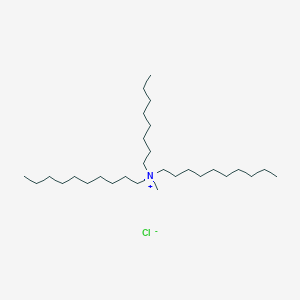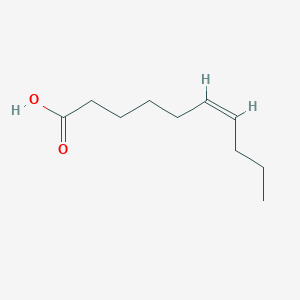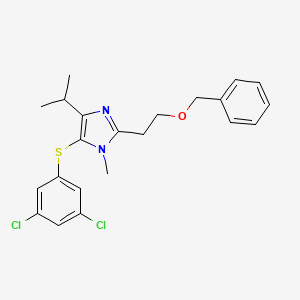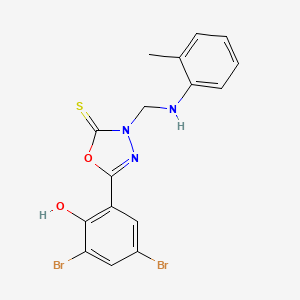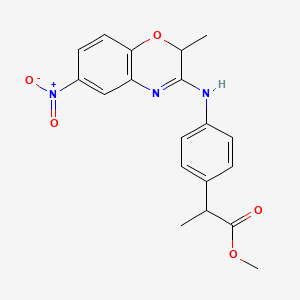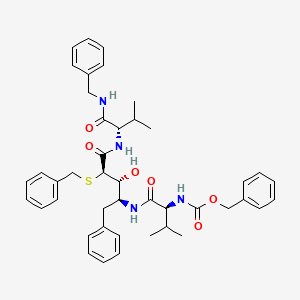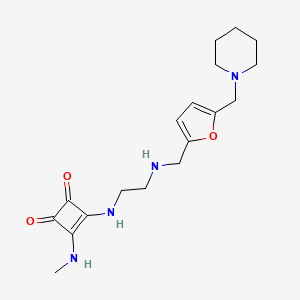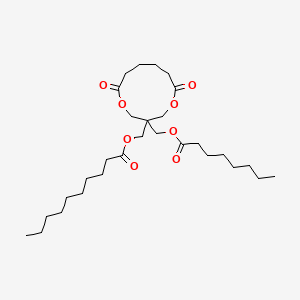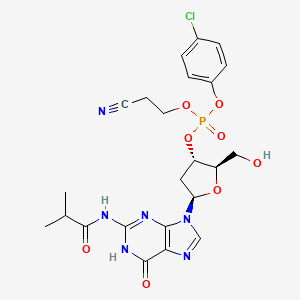
1,1'-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) 4,4'-methylenebis(3-hydroxynaphthalene-2-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 302-177-2, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes nitration to form 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows a similar multi-step nitration process. Large-scale production involves continuous nitration processes with stringent safety measures due to the compound’s explosive nature. The final product is purified through recrystallization to achieve the desired purity and stability.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert it to less nitrated compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate are used.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly employed.
Substitution: Halogenating agents like chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated nitrotoluenes.
Scientific Research Applications
2,4,6-trinitrotoluene has diverse applications in scientific research:
Chemistry: Used as a standard explosive for calibration and testing.
Biology: Studied for its toxicological effects on living organisms.
Medicine: Research on its potential use in targeted drug delivery systems.
Industry: Widely used in mining and construction for controlled demolitions.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose, releasing a large amount of energy. The decomposition involves breaking of the nitro groups, leading to the formation of gases like nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its balanced stability and explosive power. Unlike other nitro compounds, it is relatively stable under normal conditions, making it safer to handle and store. Its explosive efficiency and ease of detonation make it a preferred choice in various applications.
Properties
CAS No. |
94094-75-4 |
|---|---|
Molecular Formula |
C38H46N2O6 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium |
InChI |
InChI=1S/C23H16O6.C15H32N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-15H2,1-2H3/q;+2/p-2 |
InChI Key |
POGJWKOIDIKSTG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


